Adinazolam (Deracyn®) is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and antidepressant properties. Adinazolam was first developed to enhance the antidepressant effects of [alprazolam]. It has never been approved by the FDA for clinical use.
Adinazolam
CAS No.: 37115-32-5
Cat. No.: VC0517269
Molecular Formula: C19H18ClN5
Molecular Weight: 351.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37115-32-5 |
---|---|
Molecular Formula | C19H18ClN5 |
Molecular Weight | 351.8 g/mol |
IUPAC Name | 1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine |
Standard InChI | InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3 |
Standard InChI Key | GJSLOMWRLALDCT-UHFFFAOYSA-N |
SMILES | CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Canonical SMILES | CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Profile and Pharmacological Characteristics
Structural Properties
Adinazolam (C₁₉H₁₈ClN₅) features a triazolo ring fused to a benzodiazepine core, with molecular weight 351.83 g/mol . The absence of stereoisomers simplifies its synthetic pathways while maintaining high receptor affinity . Its mesylate salt form (C₂₀H₂₂ClN₅O₃S) enhances water solubility for pharmaceutical formulations .
Mechanism of Action
The compound potentiates GABAergic neurotransmission through dual mechanisms:
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Positive allosteric modulation of GABAₐ receptors at α-γ subunit interfaces
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Agonist activity at peripheral benzodiazepine receptors (translocator protein 18 kDa)
This dual activity explains its unique clinical profile combining anxiolytic, antidepressant, and sedative properties . The active metabolite N-desmethyladinazolam (NDMAD) maintains 60-80% of parent compound activity, contributing to prolonged effects .
Pharmacokinetic Profile Across Populations
Hepatic Impairment Considerations
A pivotal study compared 30mg oral doses in cirrhotic vs healthy subjects :
Parameter | Cirrhotic Patients | Healthy Controls | P-value |
---|---|---|---|
Cₘₐₓ (ng/mL) | 266 ± 95.5 | 153 ± 29.3 | 0.019 |
t₁/₂ (hours) | 7.70 | 2.67 | <0.001 |
CL (L/hr) | 35.0 ± 27.9 | 73.7 ± 22.1 | 0.024 |
NDMAD pharmacokinetics showed similar impairment, with AUC increasing 30% in cirrhosis (p=0.064) . These findings necessitate dose adjustments in hepatic impairment.
Ethnic Variability
A four-way crossover study in 39 males revealed significant interethnic differences :
Ethnic Group | Adinazolam AUC (ng·hr/mL) | NDMAD Clearance (L/hr) |
---|---|---|
Asian | 1425 ± 298 | 18.4 ± 3.2 |
Caucasian | 987 ± 214 | 27.6 ± 4.1 |
African-American | 1032 ± 245 | 25.9 ± 3.8 |
Asians exhibited 44% higher AUC than Caucasians (p<0.01), suggesting genetic polymorphisms in CYP3A4/5 may require personalized dosing .
Therapeutic Applications and Clinical Trials
Antidepressant Efficacy
A 6-week double-blind trial (n=80) demonstrated significant advantages over placebo :
Endpoint | Adinazolam Group | Placebo Group | Effect Size |
---|---|---|---|
Response Rate | 88% | 38% | OR=4.32 |
HAM-D Reduction | 62% | 29% | d=1.45 |
Remission Rate | 68% | 22% | NNT=2.2 |
Notably, 63% of adinazolam patients completed the trial vs 38% on placebo, with transient sedation being the primary adverse effect .
Case | Age/Sex | Blood Concentration (ng/mL) | Co-Ingested Substances |
---|---|---|---|
1 | 24/F | 18 | U-47700 (1470 ng/mL), SRT, 4-CIC |
2 | 31/M | 11 | Lormetazepam, THC, Lorazepam |
3 | 29/M | Screen+ | 3-Hydroxyphenazepam, MXE |
These polypharmacy cases complicate mortality attribution, though adinazolam's presence in 2022 US fatalities triggered WHO review .
Recreational Use Patterns
Early studies noted significant "mental high" scores (ARC Inventory) at 20mg doses . User forums describe:
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Onset: 15-30 minutes (oral)
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Duration: 4-6 hours with NDMAD afterglow
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Typical doses: 10-40mg (vs therapeutic 5-30mg)
The rapid tolerance development (3-5 days) may drive dose escalation and dependence .
Regulatory Status and Control Challenges
International Scheduling
The 2022 WHO Expert Committee identified key risk factors :
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300% increase in forensic identifications (2019-2022)
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Illicit synthesis from pharmaceutical nordazepam stocks
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Documented diversion from research chemical suppliers
Despite this, adinazolam remains uncontrolled in 78% of UN member states as of 2025 .
Detection Challenges
Current immunoassays show cross-reactivity issues:
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